![molecular formula C10H14FNO3S B598464 (1R,2S)-fluorocyclopropanaMine para toluenesulfonate CAS No. 164062-84-4](/img/no-structure.png)
(1R,2S)-fluorocyclopropanaMine para toluenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorocyclopropanamines are a class of organic compounds that contain a cyclopropane ring and a fluorine atom. They are often used in medicinal chemistry due to their unique structural and electronic properties .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For example, the synthesis of a related compound, AR-15512, involves several steps including PTC alkylation (SN2), homogeneous SN2′ cyclization followed by disassembly of the resultant Ni (II) complex .Molecular Structure Analysis
The molecular structure of these compounds can be complex due to the presence of a cyclopropane ring and a fluorine atom. The exact structure would depend on the specific compound and its stereochemistry .Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite diverse, depending on the specific compound and the reaction conditions. For instance, the synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid involves a sequence of reactions including PTC alkylation (SN2), homogeneous SN2′ cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine has a molecular formula of C9H9F2N and an average mass of 169.171 Da .Wirkmechanismus
Safety and Hazards
Eigenschaften
CAS-Nummer |
164062-84-4 |
---|---|
Molekularformel |
C10H14FNO3S |
Molekulargewicht |
247.284 |
IUPAC-Name |
1-fluorocyclopropan-1-amine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C3H6FN/c1-6-2-4-7(5-3-6)11(8,9)10;4-3(5)1-2-3/h2-5H,1H3,(H,8,9,10);1-2,5H2 |
InChI-Schlüssel |
NSZWPRZXTBSCEG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC1(N)F |
Synonyme |
(1R,2S)-fluorocyclopropanaMine para toluenesulfonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.